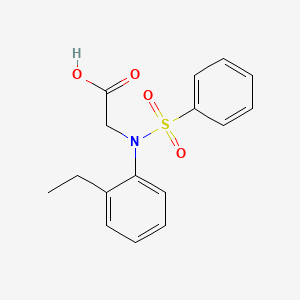

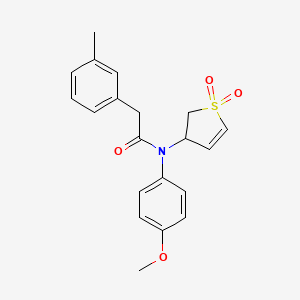

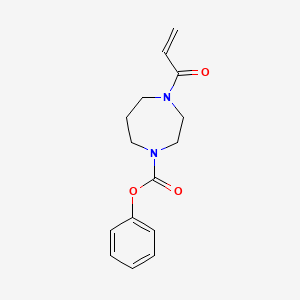

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine, also known as EPSPS inhibitor, is a synthetic compound that is widely used in scientific research. It is a herbicide that is used to control the growth of weeds in crops. The compound works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the biosynthesis of aromatic amino acids in plants. The inhibition of this enzyme leads to the death of the plant.

Aplicaciones Científicas De Investigación

Behavior in Sewage Treatment

N-(phenylsulfonyl)-glycine (PSG) shows distinctive behavior in sewage treatment plants. Specifically, the degradation and transformation of PSG and related compounds in sewage treatment processes have been closely monitored. For instance, PSG was observed to undergo transformation into N-(phenylsulfonyl)-sarcosine (PSS) due to microbial activity within the sewage treatment facility. This study highlights the complex dynamics and transformation pathways of compounds similar to N-(2-ethylphenyl)-N-(phenylsulfonyl)glycine in environmental settings (Krause & Schöler, 2000).

Chemical Analysis and Detection

The differentiation and quantification of phenylsulfonamide derivatives in environmental samples are critical for understanding their fate and transport. A study delved into the analytical challenges and methodologies, particularly emphasizing the distinctions between compounds like glycine-N-(phenylsulfonyl) (GPS) and sarcosine-N-(phenylsulfonyl) (SPS). This research underscores the importance of advanced analytical techniques for accurate environmental monitoring of similar compounds (Krause, Schöler, & Heberer, 2000).

Chemical Synthesis and Modification

Selective Arylsulfonylation

The chemical synthesis of arylsulfonamido esters, closely related to this compound, was achieved with high yields through a selective process. This study is crucial for understanding the chemical pathways and mechanisms that can potentially apply to the synthesis or modification of this compound (Penso et al., 2003).

Chromatography Applications

A fluorosurfactant structurally akin to this compound was explored for its potential application in micellar electrokinetic capillary chromatography, indicating the relevance of related compounds in analytical chemistry and separation sciences (de Ridder et al., 2001).

Therapeutic and Biochemical Applications

Michael Addition Reactions for Bioactive Synthesis

The compound's structural analogs have been utilized in Michael addition reactions for the synthesis of bioactive compounds, implying the potential pharmaceutical or biochemical applications of this compound and its derivatives (Nagaoka et al., 2020).

Ligation in Peptide Synthesis

The structural framework of this compound is relevant in the synthesis of complex peptides, as evidenced by research on native chemical ligation involving phenylalanine, a process fundamental to peptide chemistry (Crich & Banerjee, 2007).

Propiedades

IUPAC Name |

2-[N-(benzenesulfonyl)-2-ethylanilino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S/c1-2-13-8-6-7-11-15(13)17(12-16(18)19)22(20,21)14-9-4-3-5-10-14/h3-11H,2,12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUMXWSGCJLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2800898.png)

![3-(1H-pyrazol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2800904.png)

![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2800908.png)

![(3E)-1-benzyl-3-{[(2,5-dimethoxyphenyl)amino]methylidene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2800913.png)

![4-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2800921.png)